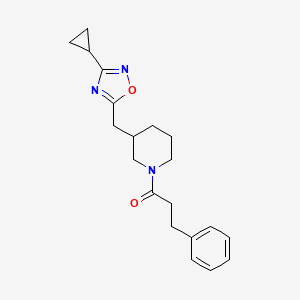

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one represents a novel class of heterocyclic compounds that integrate oxadiazole and piperidine moieties. These structural features are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O with a molecular weight of approximately 302.38 g/mol. Its structure includes a cyclopropyl group attached to an oxadiazole ring and a piperidine moiety linked to a phenylpropane backbone.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O |

| Molecular Weight | 302.38 g/mol |

| CAS Number | Not specified |

Biological Activity Overview

Research indicates that compounds containing oxadiazole and piperidine structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that similar compounds can inhibit the growth of resistant strains of Candida auris and other pathogens .

- Anticancer Properties : The interaction of these compounds with specific molecular targets suggests potential anticancer activity. For example, some derivatives have been shown to induce apoptosis in cancer cell lines, highlighting their therapeutic potential .

- Neurological Effects : Piperidine derivatives are often investigated for their effects on the central nervous system. Certain compounds have been identified as muscarinic receptor agonists, which could have implications for treating neurological disorders .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes such as carbonic anhydrases, which are implicated in tumor progression .

- Receptor Modulation : The piperidine component may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition .

- Cell Cycle Disruption : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to cell death .

Case Studies

Several studies highlight the biological efficacy of related compounds:

- Antifungal Activity Against Candida auris : A study synthesized novel piperidine derivatives and tested their antifungal activity against clinical isolates of C. auris, showing promising results with MIC values as low as 0.24 μg/mL .

- Anticancer Activity : Research on oxadiazole derivatives has demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and membrane disruption .

- Neuroprotective Effects : Compounds with similar structures have been evaluated for their neuroprotective properties, showing potential in treating conditions like Alzheimer's disease by modulating cholinergic signaling pathways .

Analyse Chemischer Reaktionen

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is a key site for electrophilic and nucleophilic reactions due to its electron-deficient nature.

-

Hydrolysis under acidic conditions (e.g., HCl) cleaves the oxadiazole ring, yielding intermediates such as 3-cyclopropyl-5-(piperidinemethyl)carboxamide .

-

Nucleophilic substitution at the oxadiazole’s nitrogen occurs with alkyl halides, forming derivatives like 5-alkyl-1,2,4-oxadiazoles .

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation and acylation reactions, altering pharmacological properties.

-

Alkylation with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

-

Acylation introduces steric bulk, potentially modulating target binding (e.g., acetylated derivatives in).

Ketone Functional Group Reactivity

The aryl ketone moiety undergoes reductions and condensations.

-

Reduction with NaBH<sub>4</sub> converts the ketone to a secondary alcohol, altering polarity .

-

Condensation with hydrazine forms hydrazones, useful for crystallography or bioactivity studies.

Cyclopropyl Ring Stability

The cyclopropyl group exhibits strain-driven reactivity under harsh conditions.

| Reaction Type | Conditions | Outcomes | References |

|---|---|---|---|

| Ring-Opening | H<sub>2</sub>/Pd-C, high pressure | Linear alkane derivatives | |

| Electrophilic Attack | Br<sub>2</sub>, CCl<sub>4</sub> | Brominated products |

-

Hydrogenation opens the cyclopropyl ring, yielding a straight-chain alkane .

-

Bromination adds across strained C-C bonds, forming dibromo derivatives .

Stability Under Environmental Conditions

Key Research Insights

Eigenschaften

IUPAC Name |

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-19(11-8-15-5-2-1-3-6-15)23-12-4-7-16(14-23)13-18-21-20(22-25-18)17-9-10-17/h1-3,5-6,16-17H,4,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCUQYCBYNWLOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.